molecular formula C20H24FN5OS B2708964 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1396626-92-8

1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Cat. No.: B2708964
CAS No.: 1396626-92-8
M. Wt: 401.5
InChI Key: CYRBIRFMPYUIGN-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea (CAS 1396626-92-8) is a synthetic small molecule with the molecular formula C20H24FN5OS and a molecular weight of 401.5 g/mol . This urea derivative is built around the thiazolo[3,2-b][1,2,4]triazole scaffold , a bicyclic heteroatom-rich structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . Compounds featuring this core have been extensively studied and demonstrate a remarkable range of pharmacological properties, with particular promise in oncological research . Specific derivatives sharing this core structure have been identified as potential non-camptothecin topoisomerase 1 (Top1) inhibitors, showing superior inhibitory activity compared to the natural inhibitor camptothecin in vitro . Other analogues have been reported as potential phospholipase C-γ2 (PLC-γ2) inhibitors, a target considered plausible for the treatment of certain cancer types . Furthermore, thiazolo[3,2-b][1,2,4]triazole-based compounds have exhibited excellent and selective anti-cancer properties in the NCI 60 human tumor cell line screen, demonstrating efficacy at the 10 µM concentration level without causing toxicity to normal somatic cells . The integration of the 2-fluorophenyl moiety and the cycloheptyl-urea side chain in this specific compound is designed to modulate its lipophilicity , a critical physicochemical parameter that significantly influences a molecule's absorption, distribution, and cellular penetration, thereby impacting its overall bioactivity and research utility . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cycloheptyl-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5OS/c21-17-10-6-5-9-16(17)18-24-20-26(25-18)15(13-28-20)11-12-22-19(27)23-14-7-3-1-2-4-8-14/h5-6,9-10,13-14H,1-4,7-8,11-12H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRBIRFMPYUIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C20_{20}H24_{24}FN5_5OS and a molecular weight of 401.5 g/mol, this compound belongs to the class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of both thiazole and triazole moieties. These components are known to interact with various biological targets, influencing multiple pathways.

Key Structural Features

  • Thiazole Ring : Contributes to antibacterial and antifungal activities.
  • Triazole Moiety : Enhances interactions with enzymes and receptors.
  • Cycloheptyl Group : May influence the lipophilicity and bioavailability of the compound.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential is also notable. The triazole core is recognized for its broad-spectrum antifungal activity. For example:

  • Fungal Inhibition : Triazole derivatives have been shown to inhibit fungal growth effectively, with some exhibiting EC50_{50} values in the low microgram range .

Anticancer Properties

Emerging studies suggest that thiazole and triazole derivatives may possess anticancer properties:

  • Cytotoxicity : Certain analogs have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Interaction : It could bind to specific receptors or proteins, altering their function and impacting cellular signaling pathways.

Case Studies

Several studies have investigated compounds related to the structure of this compound. Here are some findings:

StudyCompoundActivityResults
Triazole derivativeAntifungalEffective against Candida albicans with MIC < 10 μg/mL
Thiazole analogAnticancerSignificant cytotoxicity against HT-29 cells (IC50_{50}: 15 μM)
Similar thiazoleAntibacterialMIC values ranging from 0.5 to 8 μg/mL against various pathogens

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent . The thiazole and triazole moieties are known for their broad-spectrum antimicrobial properties.

Case Studies

  • Antifungal Activity : In vitro studies have demonstrated that compounds structurally related to 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents like fluconazole .
  • Antibacterial Activity : The compound has also been tested against various Gram-positive and Gram-negative bacteria. Its derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to or better than standard treatments .

Anticancer Applications

The compound's potential as an anticancer agent is particularly noteworthy due to its structural features that allow for interaction with various biological targets.

Case Studies

  • Cytotoxicity Studies : Research has indicated that derivatives based on this compound can inhibit cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HT-29 (colon cancer). IC50_{50} values for selected compounds were found to be in the nanomolar range, indicating potent activity .
  • Kinase Inhibition : A study reported that certain derivatives effectively inhibited c-Met kinase, a critical target in cancer therapy, with IC50_{50} values significantly lower than those of existing therapies . This suggests a promising avenue for developing new anticancer drugs based on this scaffold.

Summary of Findings

Application TypeTarget OrganismsKey FindingsReference
AntifungalCandida albicans, Aspergillus fumigatusMICs lower than fluconazole
AntibacterialMRSA, E. coliComparable or superior efficacy to standard antibiotics
AnticancerMCF-7, H460, HT-29Nanomolar IC50_{50} values; potent c-Met inhibition

Comparison with Similar Compounds

Core Heterocyclic Systems

The thiazolo[3,2-b][1,2,4]triazole system is shared with several analogues, but substituents vary significantly:

Compound Substituents on Thiazolo-Triazole Core Key Functional Groups
Target Compound 2-(2-Fluorophenyl) Cycloheptylurea
2-(4-Methoxyphenyl)-6-phenyl derivative (9b) 4-Methoxyphenyl, phenyl None (neutral aryl groups)
6-(4-Bromophenyl)-2-(4-methoxyphenyl) (10b) 4-Bromophenyl, 4-methoxyphenyl Bromine (enhanced halogen bonding)
1-(3-Chloro-4-fluorophenyl)-3-(4-(piperazinyl)phenyl)urea (9c) Piperazinyl-thiazole Chloro-fluorophenylurea

Key Observations :

  • Fluorine in the target compound may reduce metabolic degradation compared to bromine in 10b .

Insights :

  • Fluorine in the target compound may mimic chlorine in 9c, enhancing kinase selectivity .
  • The thiazolo-triazole core is critical for binding to ATP pockets in kinases, as seen in 9c .

Physicochemical and Spectral Properties

Spectral Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) ESI-MS (m/z)
Target Compound Expected NH signal ~13.8–14.3 (unconfirmed) Thiazolo-triazole carbons ~110–165 ~430 (calc.)
9b δ 7.08–8.25 (aryl), 3.82 (OCH3) 165.78 (C-8), 160.58 (C-4'), 55.28 (OCH3) 308.2 [M+H]+
10b δ 7.08–8.25 (aryl), 3.82 (OCH3) 165.81 (C-8), 160.62 (C-4'), 122.89 (C-4) 386.5 [M+H]+
9c Not provided Not provided 446.2 [M+H]+

Analysis :

  • The 2-fluorophenyl group in the target compound would downfield-shift adjacent protons compared to methoxy or bromo substituents .
  • Urea NH protons typically appear at δ 6.5–8.5, distinct from thiazolo-triazole NH signals .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines or multi-component reactions. For this compound, a plausible approach includes:

Stepwise assembly : React 2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethylamine with cycloheptyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts .

Optimization variables : Temperature (60–100°C), solvent polarity, and catalyst (e.g., POCl₃ for activating carbonyl groups in heterocyclic systems) .

Purity control : Monitor reactions via TLC/HPLC and purify via recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

NMR : Assign peaks for urea NH (δ 8–10 ppm), fluorophenyl protons (δ 7–8 ppm), and cycloheptyl CH₂ groups (δ 1–2 ppm).

XRD : Resolve crystal packing and planar geometry of the thiazolo-triazole core, noting deviations ≤0.013 Å for key atoms .

Elemental analysis : Validate C, H, N, S content with ≤0.3% deviation from theoretical values .

Q. How should researchers design preliminary biological activity screens for this compound?

Methodological Answer: Focus on target-specific assays based on structural analogs:

Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (C. albicans), referencing triazolo-thiadiazole activities .

Enzyme inhibition : Screen for kinase or protease activity using fluorogenic substrates.

Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s pharmacological profile?

Methodological Answer:

Substituent variation : Modify the 2-fluorophenyl group (e.g., replace with 4-fluoro or trifluoromethyl groups) and compare bioactivity .

Core hybridization : Fuse the thiazolo-triazole with pyridazine or imidazole rings to assess solubility and target affinity .

In silico modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with enzymes like COX-2 or EGFR .

Q. What strategies resolve contradictions in biological data between this compound and its analogs?

Methodological Answer:

Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify context-dependent effects.

Crystallographic validation : Compare active vs. inactive analogs’ crystal structures to pinpoint steric or electronic barriers .

Dose-response curves : Re-evaluate potency thresholds (e.g., EC₅₀ vs. IC₉₀) to clarify efficacy discrepancies .

Q. How can computational methods predict metabolic stability and toxicity early in development?

Methodological Answer:

ADMET prediction : Use tools like SwissADME to estimate logP (target ≤3), CYP450 interactions, and hERG inhibition.

Metabolic sites : Identify vulnerable positions (e.g., urea NH or thiazolo S) via Molinspiration’s metabolite prediction.

Toxicity profiling : Run ProTox-II for hepatotoxicity and mutagenicity alerts, prioritizing in vitro validation .

Q. What advanced separation techniques improve purity for in vivo studies?

Methodological Answer:

HPLC-DAD : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve polar byproducts.

Membrane filtration : Apply tangential flow filtration (TFF) for large-scale desalting .

Chiral separation : If stereocenters exist, employ chiral columns (e.g., Chiralpak IA) with hexane/ethanol .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final coupling step?

Methodological Answer:

Catalyst screening : Test alternatives to POCl₃, such as DCC or EDCI, for amide bond formation.

Microwave-assisted synthesis : Reduce reaction time (30–60 min) and improve efficiency .

Solvent optimization : Switch to DMF or THF to enhance solubility of intermediates .

Q. What experimental controls are essential when comparing bioactivity across analogs?

Methodological Answer:

Internal standards : Include known inhibitors (e.g., ibuprofen for anti-inflammatory assays) .

Vehicle controls : Use DMSO (≤0.1% v/v) to rule out solvent effects.

Replicate design : Perform triplicate runs with blinded analysis to minimize bias .

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